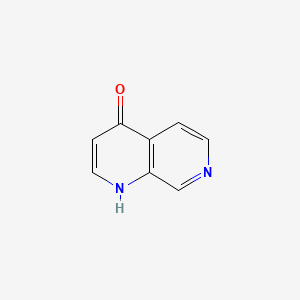

1H-1,7-naphthyridin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-1,7-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-2-4-10-7-5-9-3-1-6(7)8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPQAFURNDRNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343427 | |

| Record name | 1H-1,7-naphthyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53454-31-2, 60122-51-2 | |

| Record name | 1,7-Naphthyridin-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53454-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,7-naphthyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydro-1,7-naphthyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Novel 1H-1,7-Naphthyridin-4-one Derivatives

Foreword: The Enduring Significance of the 1,7-Naphthyridin-4-one Scaffold

The 1,7-naphthyridine-4-one core is a privileged heterocyclic scaffold that has garnered considerable attention from the medicinal chemistry and drug development communities. Its structural resemblance to the quinolone antibiotics, coupled with the unique electronic properties conferred by the second nitrogen atom in the bicyclic system, has made it a fertile ground for the discovery of novel therapeutic agents. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, antibacterial, anticancer, and anti-inflammatory properties. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of the key synthetic strategies employed in the construction of these valuable molecules. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, we aim to empower researchers to confidently and efficiently synthesize novel 1H-1,7-naphthyridin-4-one derivatives for their own discovery programs.

Strategic Approaches to the 1,7-Naphthyridin-4-one Core: A Mechanistic Perspective

The construction of the this compound ring system is most prominently achieved through a strategic application of the Gould-Jacobs reaction. This venerable yet remarkably effective transformation provides a convergent and modular approach to the desired scaffold. The overall strategy hinges on two key transformations:

-

Condensation: The initial step involves the condensation of a suitably substituted 2-aminopyridine with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM). This reaction forms a crucial intermediate, a pyridylaminomethylenemalonate.

-

Intramolecular Cyclization: The subsequent and defining step is a high-temperature thermal cyclization of the intermediate. This intramolecular reaction forges the second ring of the naphthyridinone system.

The versatility of this approach lies in the ability to introduce diversity at various positions of the final molecule by judicious selection of the starting 2-aminopyridine and, to a lesser extent, the malonic ester component.

Visualizing the Core Synthetic Workflow

The following diagram illustrates the fundamental two-step process for the synthesis of the this compound core, highlighting the key intermediate.

Caption: Core Synthetic Workflow for this compound Synthesis.

Key Synthetic Methodologies and Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound derivatives. The methodologies are presented as self-validating systems, with explanations for the critical steps and expected outcomes.

Method 1: The Gould-Jacobs Approach to Ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate

This protocol details the synthesis of a foundational 1,7-naphthyridin-4-one derivative, which can be further functionalized. The reaction proceeds in two distinct stages: the formation of the pyridylaminomethylenemalonate intermediate and its subsequent thermal cyclization.[1]

Part A: Synthesis of Diethyl 2-(((pyridin-2-yl)amino)methylene)malonate (Intermediate)

Rationale: This initial condensation reaction is a nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate (DEEM) by the amino group of 2-aminopyridine. The reaction is typically carried out by heating the neat reactants, which drives the reaction forward by removing the ethanol byproduct.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

-

Reaction Execution: Heat the reaction mixture to 110-120 °C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting 2-aminopyridine is consumed (typically 2-4 hours).

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The resulting crude product, diethyl 2-(((pyridin-2-yl)amino)methylene)malonate, is often a solid or a viscous oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or used directly in the next step after removal of any residual volatile components under reduced pressure.

Part B: Thermal Cyclization to Ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate

Rationale: This crucial step involves an intramolecular cyclization of the pyridylaminomethylenemalonate intermediate. The high temperature provides the necessary activation energy for the ring-closing reaction, which proceeds via a 6-electron electrocyclization mechanism.[2] High-boiling solvents like Dowtherm A or diphenyl ether are used to achieve the required reaction temperatures.

Experimental Protocol:

-

Reaction Setup: In a high-temperature reaction vessel (e.g., a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser), add the crude or purified diethyl 2-(((pyridin-2-yl)amino)methylene)malonate from Part A.

-

Solvent Addition: Add a high-boiling solvent such as Dowtherm A or diphenyl ether to the reaction vessel. The concentration should be managed to prevent charring and facilitate efficient heat transfer.

-

Cyclization: Heat the reaction mixture to a high temperature, typically in the range of 240-260 °C, with vigorous stirring. Maintain this temperature for the specified reaction time (usually 15-60 minutes). The progress of the cyclization can be monitored by TLC.

-

Product Isolation: After the reaction is complete, allow the mixture to cool to a safe temperature (e.g., below 100 °C). The product often precipitates from the reaction mixture upon cooling.

-

Purification: Dilute the cooled reaction mixture with a non-polar solvent like hexanes or petroleum ether to further precipitate the product. Collect the solid product by filtration and wash it thoroughly with the same non-polar solvent to remove the high-boiling reaction solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, dimethylformamide (DMF), or acetic acid to afford the desired ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate as a solid.

Data Presentation: A Comparative Overview of Gould-Jacobs Reaction Conditions

The efficiency of the Gould-Jacobs reaction for the synthesis of 1,7-naphthyridin-4-ones can be influenced by the nature of the substituents on the starting 2-aminopyridine and the reaction conditions. The following table summarizes typical yields and conditions for the synthesis of various substituted derivatives.

| Starting 2-Aminopyridine Derivative | Cyclization Conditions | Product | Yield (%) | Reference |

| 2-Aminopyridine | Dowtherm A, 250 °C, 30 min | Ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate | 75-85% | [1] |

| 2-Amino-6-methylpyridine | Diphenyl ether, 255 °C, 20 min | Ethyl 8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate | 80-90% | [1] |

| 2-Amino-6-chloropyridine | Dowtherm A, 250 °C, 45 min | Ethyl 8-chloro-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate | 65-75% | [1] |

| 2-Amino-5-bromopyridine | Diphenyl ether, 255 °C, 30 min | Ethyl 6-bromo-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate | 70-80% | [1] |

Characterization of a Key Intermediate and Final Product

Accurate characterization of the synthesized compounds is paramount for ensuring their identity and purity. Below is a summary of the expected spectroscopic data for a representative intermediate and the final product.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) |

| Diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate | 1.35 (t, 6H), 2.45 (s, 3H), 4.25-4.35 (m, 4H), 6.80 (d, 1H), 7.50 (t, 1H), 8.10 (d, 1H), 8.40 (d, 1H), 10.9 (br s, 1H) | 14.3, 24.5, 60.0, 92.5, 110.0, 118.5, 139.0, 150.5, 157.0, 169.0, 170.0 | 279 [M+H]+ |

| Ethyl 8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate | 1.45 (t, 3H), 2.65 (s, 3H), 4.45 (q, 2H), 7.20 (d, 1H), 8.35 (d, 1H), 8.70 (s, 1H), 11.5 (br s, 1H) | 14.5, 20.5, 61.0, 110.0, 118.0, 120.0, 138.0, 148.0, 155.0, 165.0, 175.0 | 233 [M+H]+ |

Alternative and Modern Synthetic Approaches

While the Gould-Jacobs reaction remains a cornerstone, other innovative methods for the construction of the 1,7-naphthyridin-4-one scaffold have been developed. These approaches often offer advantages in terms of milder reaction conditions, improved yields, or access to a wider range of derivatives.

One-Pot Synthesis from 2-Chloro-3-aminopyridine

A patented method describes a multi-step, one-pot synthesis that starts from the readily available 2-chloro-3-aminopyridine.[3] This approach involves the protection of the amino group, followed by a hydroformylation and a subsequent Lewis acid-catalyzed cyclization with an acrylate derivative.

Visualizing the One-Pot Synthetic Pathway

Caption: One-Pot Synthesis of 1,7-Naphthyridin-4-ones.

This method is particularly attractive for industrial-scale production due to its operational simplicity and the use of cost-effective starting materials.[3]

Conclusion and Future Perspectives

The synthesis of novel this compound derivatives continues to be an active area of research, driven by the significant therapeutic potential of this heterocyclic scaffold. The Gould-Jacobs reaction provides a robust and versatile platform for the construction of the core structure, allowing for the systematic exploration of structure-activity relationships. As our understanding of the biological targets of these compounds deepens, the demand for efficient and diverse synthetic methodologies will undoubtedly grow. Future efforts in this field will likely focus on the development of even more efficient one-pot procedures, the exploration of novel catalytic systems to effect cyclization under milder conditions, and the application of flow chemistry to enable the rapid synthesis of large libraries of 1,7-naphthyridin-4-one derivatives for high-throughput screening. The insights and protocols provided in this guide are intended to serve as a solid foundation for researchers embarking on the exciting journey of discovering the next generation of 1,7-naphthyridin-4-one-based therapeutics.

References

An In-depth Technical Guide to the Medicinal Chemistry of the 1,7-Naphthyridinone Core

Abstract

The 1,7-naphthyridinone scaffold has emerged as a privileged heterocyclic motif in contemporary medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides a comprehensive exploration of the medicinal chemistry of the 1,7-naphthyridinone core, intended for researchers, scientists, and professionals in the field of drug development. This document delves into the synthetic strategies employed for the construction of this bicyclic system, dissects the intricate structure-activity relationships (SAR) that govern its biological activity, and highlights its successful application in the development of potent and selective inhibitors for various therapeutic targets. Key areas of focus include its role in targeting kinases, such as p38 MAP kinase and PIP4K2A, and its utility in the design of antagonists for receptors like the tachykinin NK1 receptor. Furthermore, this guide presents detailed experimental protocols, quantitative biological data, and visual representations of key concepts to provide a holistic and actionable resource for the scientific community.

Introduction: The 1,7-Naphthyridinone Scaffold - A Rising Star in Drug Discovery

Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings, with six possible isomers depending on the placement of the two nitrogen atoms.[1] Among these, the 1,7-naphthyridine framework has garnered significant attention as a versatile scaffold for the development of novel therapeutics.[2] The introduction of a carbonyl functionality to create the 1,7-naphthyridinone core further enhances its drug-like properties by providing a key hydrogen bond acceptor and a rigid framework for the presentation of diverse substituents. This unique combination of structural features has enabled the 1,7-naphthyridinone core to be successfully employed in the design of molecules with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and central nervous system (CNS) applications.[2][3]

Synthetic Strategies for the Construction of the 1,7-Naphthyridinone Core

The synthesis of the 1,7-naphthyridinone scaffold can be achieved through several strategic approaches. One common method involves the construction of the pyridinone ring onto a pre-existing pyridine precursor. A notable example is the oxidative annulation between picolinamide and a 1,2,3,4-tetrahydroquinoline, which can be catalyzed by rhodium or copper to control regioselectivity.[4] While the search results provide more extensive details on the synthesis of other naphthyridine isomers, the principles of cyclization reactions, such as condensation of aminopyridines with dicarbonyl compounds or their equivalents, can be adapted for the synthesis of the 1,7-naphthyridinone core.

A key synthetic transformation for functionalizing the 1,7-naphthyridinone scaffold is the introduction of substituents at various positions. For instance, nucleophilic aromatic substitution and Suzuki coupling reactions have been employed to derivatize the 1,7-naphthyridine framework, yielding a library of analogues for biological screening.[5]

Visualizing a General Synthetic Pathway

The following diagram illustrates a conceptual synthetic pathway for a substituted 1,7-naphthyridin-8(7H)-one, highlighting key transformations.

Caption: Conceptual synthetic workflow for 1,7-naphthyridinone derivatives.

The 1,7-Naphthyridinone Core in Action: Targeting Key Biological Pathways

The rigid, planar structure of the 1,7-naphthyridinone core, combined with its capacity for diverse substitution, makes it an ideal scaffold for targeting a range of biological macromolecules.

Inhibition of Protein Kinases: A Prominent Therapeutic Strategy

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 1,7-naphthyridinone scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.

The p38 MAP kinase is a key regulator of the inflammatory response, making it an attractive target for the treatment of inflammatory diseases.[6] A series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38α MAP kinase.[6] Structure-activity relationship (SAR) studies revealed that the N-oxide oxygen is crucial for their activity and selectivity.[6] These compounds have demonstrated in vivo efficacy in reducing TNFα levels in murine models of inflammation.[6]

PIP4K2A is a lipid kinase that has been implicated in tumor suppression through the regulation of reactive oxygen species-mediated apoptosis.[5][7] A library of 1,7-naphthyridine analogues has been investigated for their ability to inhibit PIP4K2A, with IC50 values ranging from 0.066 to 18.0 μM.[5] Quantitative structure-activity relationship (QSAR) models have been developed to understand the structural requirements for potent PIP4K2A inhibition, highlighting the importance of specific physicochemical parameters and molecular shape.[5] Molecular docking studies suggest that these inhibitors bind to the PIP4K2A receptor through a combination of hydrogen bonding, pi-pi interactions, and pi-cation interactions.[5]

Table 1: Biological Activity of Representative 1,7-Naphthyridine-Based Kinase Inhibitors

| Compound Class | Target Kinase | Representative IC50/EC50 | Reference(s) |

| 1,7-Naphthyridine 1-Oxides | p38α MAP Kinase | ED50 < 1 mg/kg (in vivo) | [6] |

| 1,7-Naphthyridine Analogues | PIP4K2A | 0.066 - 18.0 µM | [5] |

Tachykinin NK1 Receptor Antagonists for CNS Disorders

The tachykinin NK1 receptor is involved in various physiological processes, including pain, depression, and inflammation.[8] Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as potent tachykinin NK1 receptor antagonists.[8][9] These compounds exhibit excellent in vitro antagonistic activity, potently inhibiting the binding of the natural ligand, substance P, to the human NK1 receptor.[8] SAR studies have highlighted the critical importance of the stereochemistry around the carboxamide linkage for high-affinity binding to the NK1 receptor.[9] One such compound has been identified as a potential clinical candidate for the treatment of bladder function disorders.[8]

Table 2: In Vitro Activity of a Representative 1,7-Naphthyridine-6-Carboxamide NK1 Receptor Antagonist

| Compound | Target | In Vitro Activity (IC50) | Reference(s) |

| (aR, S)-enantiomer (3a-A) | Human NK1 Receptor | 0.80 nM | [9] |

Anticancer Activity: A Naturally Occurring 1,7-Naphthyridine Alkaloid

The 1,7-naphthyridine scaffold is also found in natural products with significant biological activity. Bisleuconothine A, a 1,7-naphthyridine alkaloid isolated from the bark of Leuconotis griffithii, has demonstrated potent antiproliferative activity against a panel of human colon cancer cell lines.[1] Its mechanism of action has been identified as the inhibition of the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[1]

Table 3: Anticancer Activity of Bisleuconothine A

| Cell Line (Colon Cancer) | IC50 (µM) | Reference(s) |

| SW480 | 2.74 | [1] |

| HCT116 | 3.18 | [1] |

| HT29 | 1.09 | [1] |

| SW620 | 3.05 | [1] |

Visualizing the Mechanism of Action: Inhibition of the Wnt Signaling Pathway

The following diagram illustrates the proposed mechanism of action for a 1,7-naphthyridine derivative, such as Bisleuconothine A, in the inhibition of the Wnt signaling pathway.

Caption: Proposed inhibition of the Wnt signaling pathway by a 1,7-naphthyridine derivative.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research in this area, this section provides a representative experimental protocol for the synthesis of a 1,7-naphthyridinone derivative and a general protocol for assessing its biological activity.

Representative Synthetic Protocol: Synthesis of a Substituted 1,7-Naphthyridin-8(7H)-one

This protocol is a composite based on general synthetic strategies for related heterocyclic systems and should be optimized for specific substrates.

Step 1: Condensation to form the pyridone precursor

-

To a solution of a substituted 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add a malonic ester derivative (1.1 eq).

-

Add a catalytic amount of a base (e.g., sodium ethoxide).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a weak acid.

-

Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum to yield the pyridone precursor.

Step 2: Cyclization to form the 1,7-naphthyridinone core

-

Heat the pyridone precursor in a high-boiling point solvent (e.g., diphenyl ether) at 250 °C for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

-

Collect the solid by filtration, wash with the non-polar solvent, and purify by column chromatography or recrystallization to obtain the 1,7-naphthyridin-8(7H)-one.

Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of 1,7-naphthyridinone derivatives against a target kinase.

Materials:

-

Purified target kinase

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds (1,7-naphthyridinone derivatives) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

In a 96-well plate, add the kinase, substrate, and test compound to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 1,7-naphthyridinone core has firmly established itself as a valuable scaffold in medicinal chemistry. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions have led to the discovery of potent and selective modulators of various biological targets. The successful development of 1,7-naphthyridinone-based inhibitors of kinases and receptor antagonists underscores the therapeutic potential of this heterocyclic system.

Future research in this area is likely to focus on several key aspects:

-

Exploration of Novel Biological Targets: The versatility of the 1,7-naphthyridinone scaffold suggests that it may be effective against a wider range of biological targets than currently explored.

-

Development of More Efficient and Diverse Synthetic Methodologies: New synthetic routes will enable the creation of more complex and diverse libraries of 1,7-naphthyridinone derivatives for biological screening.

-

Application of Computational Chemistry: The use of in silico methods, such as molecular docking and QSAR, will continue to play a crucial role in the rational design of more potent and selective 1,7-naphthyridinone-based therapeutics.[5]

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,7-Naphthyridin-8(7H)-one | 67967-11-7 | FN143635 [biosynth.com]

- 5. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Pharmacological Profiling of 1H-1,7-Naphthyridin-4-one Analogs: A Senior Application Scientist's Perspective

An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative in Early-Stage Profiling

The 1H-1,7-naphthyridin-4-one core is a privileged scaffold in modern medicinal chemistry. Its rigid, heterocyclic structure provides a versatile framework for engaging a multitude of biological targets, most notably protein kinases and phosphodiesterases, which are central to numerous pathologies from oncology to inflammatory diseases.[1][2][3] The journey from a newly synthesized analog to a viable lead candidate, however, is not one of brute-force screening. It is a campaign of strategic, sequential interrogation.

This guide eschews rigid, templated approaches. Instead, it presents a dynamic, logic-driven framework for the initial pharmacological profiling of novel this compound analogs. As a Senior Application Scientist, my focus is not merely on the "how" but on the "why"—the causal chain that links experimental choices to data-driven decisions. We will construct a self-validating workflow, where each experimental stage builds upon the last, ensuring that by the end of this initial phase, we have a high-confidence profile of a compound's potency, selectivity, cellular activity, and preliminary drug-like properties.

Section 1: The Foundation—Synthesis, Purity, and Solubility

Before any biological assessment, the integrity of the test compound must be unimpeachable. The most elegant assay is rendered meaningless by an impure or insoluble compound. The synthesis of 1,7-naphthyridine derivatives can be achieved through various established routes, often involving cyclization reactions.[4][5][6]

Causality: An impure compound, containing unreacted starting materials or byproducts, can produce confounding biological data, leading to false positives or negatives. Similarly, poor aqueous solubility can result in artificially low potency values as the compound fails to reach its target in sufficient concentration. Therefore, rigorous physicochemical characterization is the bedrock of any profiling cascade.

Protocol 1: Purity and Solubility Assessment

1. Structural Confirmation and Purity Analysis:

- Objective: To confirm the chemical identity and assess the purity of the synthesized analog.

- Methodology:

- Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. The spectral data must be consistent with the proposed structure.

- Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the compound, matching its molecular formula.

- Purity Assessment (HPLC): Employ High-Performance Liquid Chromatography (HPLC) with a UV detector (and ideally coupled to a mass spectrometer, LC-MS). The standard for progression is typically a purity level of >95%, assessed by the area under the curve.

2. Kinetic Solubility Assessment:

- Objective: To determine the compound's solubility in an aqueous buffer, mimicking physiological conditions.

- Methodology (Nephelometry):

- Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

- Dispense phosphate-buffered saline (PBS), pH 7.4, into a 96-well plate.

- Add the DMSO stock solution to the PBS buffer to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM), ensuring the final DMSO concentration is constant and low (e.g., 1%).

- Incubate the plate at room temperature for 1-2 hours with gentle shaking.

- Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed marks the limit of kinetic solubility.

Section 2: The First Interrogation—Biochemical Target Engagement

With a validated compound in hand, the initial biological question is direct: Does the analog interact with its intended molecular target? For 1,7-naphthyridin-4-one analogs, this often involves screening against a panel of kinases or phosphodiesterases.[3][7] Biochemical assays, utilizing purified recombinant enzymes, provide the cleanest system to measure this direct interaction, free from the complexities of a cellular environment.

Causality: A positive result in a biochemical assay provides the first piece of evidence for on-target activity and allows for the quantitative determination of potency (e.g., IC50). This step acts as a crucial filter, eliminating inactive compounds before committing to more resource-intensive cellular studies.

Visualizing the Profiling Cascade

The initial profiling workflow is a sequential process designed to build confidence at each step.

Caption: High-level workflow for initial pharmacological profiling.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for screening inhibitors against kinases like PIP4K2A, a known target for some naphthyridine analogs.[7] The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of an analog against a purified kinase.

-

Materials:

-

Recombinant human kinase (e.g., PIP4K2A).

-

Kinase substrate (e.g., PI5P for PIP4K2A).

-

ATP.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Assay buffer (specific to the kinase).

-

Test compounds serially diluted in DMSO.

-

White, opaque 384-well assay plates.

-

-

Methodology:

-

Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Spot a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only wells (negative control, 0% inhibition) and wells with a known potent inhibitor (positive control, 100% inhibition).

-

Kinase Reaction:

-

Prepare a master mix containing the kinase and its substrate in the appropriate assay buffer.

-

Add the kinase/substrate mix to the wells containing the test compounds.

-

Prepare a separate ATP solution. To initiate the reaction, add the ATP solution to all wells. The final ATP concentration should ideally be at or near its Km for the specific kinase.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated into a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)).

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

-

Data Presentation: Biochemical Potency

| Compound ID | Target Kinase | Biochemical IC50 (nM) |

| NAPH-001 | PIP4K2A | 150.5 |

| NAPH-002 | PIP4K2A | 25.2 |

| NAPH-003 | PIP4K2A | >10,000 |

| Control-Inh | PIP4K2A | 5.1 |

Section 3: The Reality Check—Cellular Target Engagement and Function

A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid efflux.[8] Therefore, the next critical step is to verify that the compound can enter the cell and bind to its intended target in a physiological environment.

Causality: Cellular target engagement assays bridge the gap between biochemical potency and cellular function. A positive result confirms that the compound is cell-permeable and reaches its target. Following this, functional assays are required to demonstrate that this binding event translates into the desired biological outcome (e.g., inhibition of downstream signaling).

Visualizing the Cellular Assay Logic

Caption: Logic flow from target binding to cellular effect.

Protocol 3A: Cellular Target Engagement (NanoBRET™ Assay)

This technology measures the binding of a compound to a target protein within living cells.[9][10] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase's active site. A test compound that enters the cell and binds the kinase will displace the probe, causing a loss of BRET signal.

-

Objective: To measure the apparent affinity (IC50) of an analog for its target kinase in intact cells.

-

Materials:

-

HEK293 cells (or other suitable cell line).

-

Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase (e.g., CK2α-NLuc).

-

Transfection reagent.

-

NanoBRET™ Tracer (specific to the kinase family).

-

NanoBRET™ Nano-Glo® Substrate.

-

Opti-MEM™ I Reduced Serum Medium.

-

White, 96-well cell culture plates.

-

-

Methodology:

-

Cell Transfection: Transfect HEK293 cells with the NLuc-kinase fusion plasmid. Plate the transfected cells into the 96-well plate and incubate for 24 hours to allow for protein expression.

-

Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM.

-

Tracer Addition: Prepare a working solution of the specific NanoBRET Tracer in Opti-MEM.

-

Dosing: Remove the culture medium from the cells. Add the compound dilutions and the tracer solution to the respective wells. Incubate at 37°C, 5% CO₂ for 2 hours.

-

Signal Detection:

-

Prepare the Nano-Glo Substrate according to the manufacturer's protocol.

-

Add the substrate to all wells.

-

Immediately read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm) simultaneously.

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Normalize the data and plot the BRET ratio against the log of the compound concentration.

-

Fit the data to a dose-response curve to determine the cellular IC50.

-

-

Protocol 3B: Functional Cellular Assay (Western Blot for Substrate Phosphorylation)

After confirming target engagement, the next step is to verify that this engagement leads to functional inhibition of the kinase's activity. For a kinase inhibitor, this is directly measured by a decrease in the phosphorylation of a known downstream substrate.[9]

-

Objective: To assess the dose-dependent inhibition of target-mediated substrate phosphorylation in cells.

-

Methodology:

-

Cell Culture and Treatment: Plate a relevant cell line (e.g., MDA-MB-231 for CK2 inhibitors) and allow cells to adhere overnight.[9] Treat the cells with a serial dilution of the test compound for a defined period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize the protein amounts for all samples and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-AKT).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Normalization: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate, as well as a loading control (e.g., GAPDH or β-actin), to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against compound concentration to observe the dose-response effect.

-

Data Presentation: Integrated Potency Profile

| Compound ID | Target | Biochem IC50 (nM) | Cellular Target Engagement IC50 (nM) | Functional Inhibition (pAKT EC50, nM) |

| NAPH-002 | CK2α | 25.2 | 210 | 255 |

| CX-4945 | CK2α | ~5 | 180-240[9] | ~200[9] |

Section 4: Defining the Interaction Landscape—Selectivity Profiling

Potency is only half the story. A highly potent compound that interacts with dozens of other kinases may have an unacceptable toxicity profile. Selectivity profiling is essential for understanding a compound's potential for off-target effects and for elucidating its true mechanism of action.[9]

Causality: By screening a lead compound against a broad panel of related targets (e.g., a kinome panel), we can build a selectivity profile. This profile helps de-risk the compound for future development by identifying potential liabilities early. A highly selective compound offers a clearer path to a clean pharmacological tool and, eventually, a therapeutic agent.

Methodology: Large-Panel Kinase Screening

The most efficient method for selectivity profiling is to submit promising compounds to commercial services that maintain large panels of hundreds of kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology KinaseFinder™).

-

Protocol: Typically, the compound is tested at a single high concentration (e.g., 1 µM) against the panel. The result is reported as "Percent of Control" (PoC) or "Percent Inhibition".

-

Data Analysis: The data is often visualized as a "kinetree" to map the interactions across the human kinome. A common metric is the Selectivity Score (S-Score) , such as S₁₀(1µM), which represents the percentage of screened kinases that are inhibited by more than 90% (or have a PoC < 10) at a 1 µM compound concentration.[9] A lower S-score indicates higher selectivity.

Data Presentation: Selectivity Score

| Compound ID | Primary Target | S₁₀(1µM) | Off-Targets with >90% Inhibition at 1µM |

| NAPH-002 | CK2α | 1.5% | DYRK1A, PIM1 |

| CX-4945 | CK2α | 11% | FLT3, PIM1, PIM3, DYRK1A, etc.[9] |

Conclusion: Synthesizing a Coherent Profile

The initial pharmacological profiling of this compound analogs is a systematic process of hypothesis testing. We begin with the foundational assurance of compound integrity. We then move from the sterile environment of a biochemical assay to the complex reality of a living cell, validating target engagement and functional consequence at each step. Finally, by mapping the compound's selectivity, we gain a crucial understanding of its interaction landscape. This integrated, multi-faceted approach ensures that the compounds advanced for further preclinical development are not just potent, but also cell-active, functionally effective, and selective—the hallmarks of a promising therapeutic candidate.

References

- 1. mdpi.com [mdpi.com]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]

- 6. 1,6- and 1,7-naphthyridines. IV. Synthesis of hydroxycarboxamide derivatives † | Semantic Scholar [semanticscholar.org]

- 7. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

The Emergence of 1,7-Naphthyridine Alkaloids: A Technical Guide to Their Discovery, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the discovery and characterization of naturally occurring 1,7-naphthyridine alkaloids. It is designed to serve as a technical resource, offering insights into the isolation, structural elucidation, and burgeoning therapeutic applications of this promising class of heterocyclic compounds. We will delve into the pioneering work that has brought these molecules to the forefront of natural product research, with a particular focus on the bisindole alkaloid, Bisleuconothine A, and the microbially-derived benzo[f][1][2]naphthyridines.

Introduction: The 1,7-Naphthyridine Scaffold - A Privileged Heterocycle

Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings. The arrangement of the nitrogen atoms gives rise to six possible isomers, each with distinct electronic and steric properties that influence its biological activity.[3][4] The 1,7-naphthyridine core, while less common in nature than its 1,8- and 1,5-naphthyridine counterparts, has recently emerged as a scaffold of significant interest due to the potent and diverse bioactivities of its derivatives.[3] These activities span anticancer, anti-inflammatory, and central nervous system effects, making them attractive targets for drug discovery and development.[4] This guide will focus on the naturally occurring alkaloids that feature this specific heterocyclic system.

Discovery and Isolation: Unearthing Nature's 1,7-Naphthyridine Arsenal

The discovery of naturally occurring 1,7-naphthyridine alkaloids has been a tale of exploring diverse biological niches, from the bark of Southeast Asian flora to the metabolic products of marine sediment-dwelling microbes.

Bisleuconothine A: A Complex Bisindole Alkaloid from Leuconotis griffithii

A landmark discovery in this field was the isolation of Bisleuconothine A from the bark of Leuconotis griffithii, a plant native to southern Asia.[3][5] This complex bisindole alkaloid, featuring an eburnane-aspidosperma type skeleton, represents a fascinating example of nature's ability to construct intricate molecular architectures.[5]

The isolation of Bisleuconothine A is a multi-step process that leverages the basic nature of alkaloids. The general procedure is as follows:

-

Extraction: The dried and powdered bark of Leuconotis griffithii is subjected to exhaustive extraction with a polar solvent such as methanol.

-

Acid-Base Partitioning: The resulting crude extract is then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an immiscible organic solvent (e.g., ethyl acetate). The basic alkaloids are protonated and preferentially dissolve in the aqueous layer, while neutral and acidic compounds are removed in the organic phase.

-

Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, which are subsequently extracted into a non-polar organic solvent like chloroform or dichloromethane.

-

Chromatographic Purification: The crude alkaloid extract is then subjected to a series of chromatographic techniques for purification. This typically involves column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Bisleuconothine A.

Benzo[f][1][2]naphthyridines from Streptomyces albogriseolus

Expanding the known diversity of 1,7-naphthyridine alkaloids, a novel benzo[f][1][2]naphthyridine derivative was isolated from Streptomyces albogriseolus, a bacterium cultured from mangrove sediments.[6][7] This discovery highlighted that microorganisms are also a promising source of this rare alkaloid scaffold. The isolated compound was identified as 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f][1][2]naphthyridine-2-one.[6][7]

The isolation from microbial culture requires a different approach:

-

Fermentation and Extraction: The Streptomyces albogriseolus strain is cultured in a suitable broth medium. After an appropriate incubation period, the culture broth is harvested and extracted with an organic solvent like ethyl acetate.

-

Solvent Partitioning: The crude extract is then partitioned between different solvents of varying polarity to achieve initial fractionation.

-

Chromatographic Separation: The fractions containing the desired alkaloids are then subjected to multiple rounds of chromatography, including silica gel column chromatography, Sephadex LH-20 chromatography, and preparative HPLC, to isolate the pure benzo[f][1][2]naphthyridine derivatives.

Structural Elucidation: Deciphering the Molecular Architecture

The determination of the precise chemical structure of these novel alkaloids is a critical step and relies on a combination of modern spectroscopic techniques.

Spectroscopic Characterization of Bisleuconothine A

The structure of Bisleuconothine A was elucidated through extensive 2D NMR experiments and confirmed by single-crystal X-ray analysis.[5]

| Spectroscopic Data for Bisleuconothine A | |

| Molecular Formula | C38H48N4O[8] |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. |

| ¹H NMR | The proton NMR spectrum reveals the number of different types of protons and their connectivity. |

| ¹³C NMR | The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the complex molecular framework. |

| Infrared (IR) Spectroscopy | The IR spectrum provides information about the functional groups present, such as hydroxyl (-OH) and amine (N-H) groups. |

| X-ray Crystallography | Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure of the molecule, including its absolute stereochemistry. |

Note: Specific chemical shift values and coupling constants from the original publication are essential for unambiguous identification and are typically presented in detailed research articles.

Spectroscopic Characterization of Benzo[f][1][2]naphthyridine Alkaloids

The structure of the novel benzo[f][1][2]naphthyridine from Streptomyces albogriseolus was determined through a combination of spectroscopic methods.[6][7]

| Spectroscopic Data for 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f][1][2]naphthyridine-2-one | |

| Molecular Formula | Determined by HR-ESI-MS.[6][7] |

| ¹H and ¹³C NMR | Extensive 1D and 2D NMR (COSY, HSQC, HMBC) analyses were used to establish the planar structure and assign all proton and carbon signals.[6][7] |

| NOE correlations | Key Nuclear Overhauser Effect (NOE) correlations, such as between H-9 and H-4, were instrumental in confirming the benzo[f][1][2]naphthyridine core.[6] |

Biosynthesis: Nature's Synthetic Strategy

The biosynthesis of 1,7-naphthyridine alkaloids is an area of active investigation. While the complete enzymatic pathways have not been fully elucidated, plausible routes can be proposed based on the structures of the isolated natural products.

Proposed Biosynthesis of Bisleuconothine A

Bisleuconothine A is a bisindole alkaloid, and its biosynthesis is believed to involve the coupling of two distinct monomeric indole alkaloid precursors: an eburnane-type and an aspidosperma-type alkaloid.[9] This coupling is likely a biomimetic Friedel-Crafts-type reaction.[1][9] The entire pathway originates from the amino acid L-tryptophan.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bisleuconothine A, an eburnane-aspidosperma bisindole alkaloid from Leuconotis griffithii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A novel benzo[f][1,7]naphthyridine produced by Streptomyces albogriseolus from mangrove sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bisleuconothine A | C38H48N4O | CID 46881778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

The Labyrinth of Light: A Technical Guide to the Structure Elucidation of 1H-1,7-Naphthyridin-4-one Photoproducts

This guide provides an in-depth exploration of the methodologies and analytical strategies required to identify and characterize the photoproducts of 1H-1,7-naphthyridin-4-one. Intended for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed narrative grounded in the principles of photochemistry and structural analysis, explaining the causal links between experimental choices and the quality of the elucidated structures.

Introduction: The Photochemical Reactivity of a Privileged Scaffold

The 1,7-naphthyridin-4-one core is a significant pharmacophore found in a variety of biologically active compounds.[1][2] Its prevalence in medicinal chemistry necessitates a thorough understanding of its stability under various conditions, including exposure to light. Photodegradation can lead to the formation of novel chemical entities with altered efficacy, toxicity, or pharmacokinetic profiles. Therefore, the structural elucidation of photoproducts is a critical aspect of drug development and safety assessment.

The absorption of ultraviolet (UV) radiation by an aromatic system like 1,7-naphthyridin-4-one can populate electronically excited states, leading to a variety of photochemical reactions.[3] For condensed aromatic and heteroaromatic systems, one of the most common photochemical transformations is photodimerization, often proceeding through a [4π+4π] cycloaddition mechanism.[3] This guide will use the hypothetical, yet highly plausible, formation of a photodimer of this compound as a central case study to illustrate the comprehensive workflow for structure elucidation.

The Experimental Journey: From Irradiation to Isolation

The first phase of any photoproduct investigation involves the controlled irradiation of the parent compound followed by the isolation of the resulting products. The choices made during this stage are critical for ensuring the integrity of the subsequent analytical work.

Controlled Photolysis: A Step-by-Step Protocol

The objective of the photolysis experiment is to generate a sufficient quantity of the photoproduct(s) for isolation and characterization while minimizing secondary photochemical or thermal degradation.

Protocol for Photolysis of this compound:

-

Solution Preparation: Prepare a 1 mg/mL solution of this compound in a photochemically inert solvent such as acetonitrile or methanol. The choice of solvent is critical; protic solvents may participate in the reaction, leading to different products.

-

Degassing: Transfer the solution to a quartz reaction vessel. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench excited states or lead to photo-oxidation products.

-

Irradiation: Place the sealed reaction vessel in a photochemical reactor equipped with a medium-pressure mercury lamp. To isolate specific wavelengths and minimize unwanted side reactions, a borosilicate glass filter can be used to block short-wavelength UV radiation (<300 nm). Irradiate the solution with constant stirring for a predetermined period (e.g., 4-24 hours).

-

Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for the tracking of the disappearance of the starting material and the appearance of new peaks corresponding to photoproducts.

-

Termination and Concentration: Once a significant amount of photoproduct has been formed (as determined by HPLC), terminate the irradiation. Concentrate the solution in vacuo at a low temperature to avoid thermal degradation of the products.

Isolation and Purification: The Role of Preparative HPLC

The crude photoproduct mixture often contains unreacted starting material and potentially multiple photoproducts. Preparative HPLC is the method of choice for isolating these components in high purity.

Protocol for Preparative HPLC Separation:

-

Method Development: Develop an analytical HPLC method using a C18 reverse-phase column. A common mobile phase system for such compounds is a gradient of water (with 0.1% formic acid for improved peak shape) and acetonitrile.

-

Scaling Up: Once a suitable analytical method is established, scale it up to a preparative C18 column. The flow rate and injection volume will need to be adjusted based on the column dimensions.

-

Fraction Collection: Collect the eluting fractions corresponding to the photoproduct peaks using a fraction collector.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

-

Solvent Removal: Combine the pure fractions for each photoproduct and remove the solvent using a combination of rotary evaporation and lyophilization to obtain the isolated solid photoproduct.

The Core of the Matter: Structure Elucidation of a Hypothetical Photodimer

For the purpose of this guide, we will hypothesize that the major photoproduct of this compound is a photodimer formed via a [4π+4π] cycloaddition. The following sections will detail how a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be used to unequivocally determine its structure.

Mass Spectrometry: Determining the Molecular Formula

High-resolution mass spectrometry (HRMS) is the first port of call for determining the molecular formula of an unknown compound.

Expected HRMS Data for the Photodimer:

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 293.0984 | 293.0981 | -1.02 |

| [M+Na]⁺ | 315.0803 | 315.0800 | -0.95 |

The observation of a protonated molecule at m/z 293.0981, which corresponds to a molecular formula of C₁₆H₁₂N₄O₂, strongly suggests the formation of a dimer of this compound (C₈H₆N₂O, MW = 146.15).

Unraveling the Connectivity: The Power of 2D NMR

While MS provides the molecular formula, NMR spectroscopy is essential for determining the precise connectivity of the atoms. A suite of 1D and 2D NMR experiments is required for a complete structural assignment.

Hypothetical NMR Data for the this compound Photodimer (in DMSO-d₆):

| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |

| 2 | 7.95, d, 5.0 | 145.2 |

| 3 | 6.20, d, 5.0 | 110.5 |

| 5 | 8.50, d, 6.0 | 150.1 |

| 6 | 7.10, d, 6.0 | 120.3 |

| 8 | 4.50, s | 55.8 |

| 1-NH | 11.5, br s | - |

| C4 | - | 175.0 |

| C4a | - | 65.3 |

| C8a | - | 138.9 |

A Step-by-Step Interpretation of the NMR Data:

-

¹H NMR: The proton spectrum shows a reduced number of aromatic signals compared to the starting material, suggesting a loss of aromaticity. The appearance of an upfield singlet at 4.50 ppm is indicative of a new aliphatic or benzylic proton, consistent with the formation of a cyclobutane ring in the photodimer.

-

¹³C NMR: The carbon spectrum confirms the presence of 8 unique carbon signals, indicating a symmetrical dimer. The upfield shift of several carbons, particularly the new signal at 55.8 ppm, supports the formation of sp³-hybridized carbons in the cyclobutane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with its directly attached carbon. It would confirm the proton-carbon assignments listed in the table above.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to see correlations between H-2 and H-3, and between H-5 and H-6, confirming the spin systems within the naphthyridinone fragments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected HMBC correlations for the photodimer would include:

-

The proton at 4.50 ppm (H-8) showing a correlation to the carbonyl carbon (C-4), confirming the head-to-tail dimerization.

-

H-8 also showing correlations to C-4a and C-8a, further defining the cyclobutane ring structure.

-

Correlations from the aromatic protons to the carbons in the newly formed cyclobutane ring, solidifying the connection between the two monomer units.

-

Visualizing the Process and the Product

To aid in the conceptualization of the experimental workflow and the proposed photochemical reaction, the following diagrams are provided.

Experimental Workflow for Photoproduct Elucidation:

Caption: A flowchart illustrating the key stages in the structure elucidation of photoproducts.

Proposed Photodimerization of this compound:

Caption: Proposed [4π+4π] cycloaddition of this compound to form a photodimer.

Conclusion: A Self-Validating System for Structural Integrity

The comprehensive approach outlined in this guide, integrating controlled photochemistry, meticulous isolation, and multi-faceted spectroscopic analysis, represents a self-validating system for the elucidation of photoproduct structures. Each piece of data, from the molecular formula provided by HRMS to the intricate network of correlations in 2D NMR, serves to corroborate the others, leading to an unambiguous structural assignment. For researchers in the pharmaceutical sciences, a deep understanding of these principles and techniques is not merely an academic exercise but a fundamental requirement for ensuring the safety and efficacy of new chemical entities.

References

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,6- and 1,7-naphthyridines. IV. Synthesis of hydroxycarboxamide derivatives † | Semantic Scholar [semanticscholar.org]

- 3. Photodimerization of anthracenes in fluid solutions: (part 2) mechanistic aspects of the photocycloaddition and of the photochemical and thermal cleavage - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,7-Naphthyridine Derivatives via Suzuki Coupling

Introduction: The Significance of 1,7-Naphthyridines and the Power of Suzuki Coupling

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique arrangement of nitrogen atoms imparts specific physicochemical properties, making it a cornerstone for the development of various therapeutic agents, including potent and selective inhibitors of phosphodiesterase type 4D (PDE4D) for the treatment of asthma.[1] The synthesis of functionalized 1,7-naphthyridines is therefore of paramount importance. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the construction of carbon-carbon bonds.[2][3]

This application note provides a detailed protocol for the Suzuki coupling reaction in the context of 1,7-naphthyridine synthesis, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss critical parameters for successful execution.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[2][4] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

A crucial aspect of the Suzuki coupling is the activation of the organoboron species by a base.[6] The base coordinates to the boron atom, increasing the nucleophilicity of the organic group and facilitating the transmetalation step. The choice of base is therefore critical and can significantly impact the reaction outcome.

References

- 1. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

"in vitro kinase assay protocol for 1,7-naphthyridinone inhibitors"

Topic: In Vitro Kinase Assay Protocol for 1,7-Naphthyridinone Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3][4] This has made them premier targets for therapeutic intervention. The 1,7-naphthyridinone scaffold has recently emerged as a promising framework for the development of potent and selective kinase inhibitors.[5][6] This document, prepared for drug development professionals and researchers, provides a detailed guide to the principles and execution of in vitro kinase assays for characterizing these inhibitors. We will focus on a luminescence-based assay format, which offers a robust, sensitive, and high-throughput-compatible method for determining inhibitor potency (IC50). The causality behind experimental choices, the inclusion of self-validating controls, and troubleshooting guidance are integrated throughout to ensure scientific integrity and experimental success.

Introduction: The Central Role of Kinases and Their Inhibition

Kinases catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation.[1] This fundamental reaction acts as a molecular switch, regulating the vast majority of cellular pathways.[1][7] Consequently, aberrant kinase activity is a major driver of oncogenesis and inflammatory diseases.[4][8] Small molecule kinase inhibitors, which typically target the highly conserved ATP-binding site, have become a cornerstone of modern targeted therapy.[8]

The 1,7-naphthyridinone chemical scaffold has shown significant promise in the development of novel kinase inhibitors, with compounds from this class targeting kinases such as MET and PKMYT1.[5][6] To advance these promising compounds through the drug discovery pipeline, a robust and reliable method for quantifying their inhibitory activity is essential. The in vitro kinase assay is the foundational tool for this purpose.

Principle of the In Vitro Kinase Assay

An in vitro kinase assay quantifies the activity of a purified kinase enzyme by measuring either the consumption of the co-substrate ATP or the formation of the reaction products: ADP and the phosphorylated substrate.[9]

Several detection technologies exist, each with distinct advantages:

-

Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[8][9][10] While highly sensitive and direct, they require specialized handling and disposal of radioactive materials.[9]

-

Fluorescence-Based Assays: Techniques like Homogeneous Time-Resolved Fluorescence (HTRF) use fluorescence resonance energy transfer (FRET) between a donor and acceptor molecule to detect the phosphorylated product.[2][11] These assays are sensitive and amenable to high-throughput screening (HTS).[2][12]

-

Luminescence-Based Assays: These popular assays measure changes in ATP or ADP concentration.[13]

-

ATP Depletion (e.g., Kinase-Glo®): A luciferase enzyme is used to generate a light signal that is proportional to the amount of ATP remaining after the kinase reaction.[1][14][15] Therefore, higher kinase activity results in lower luminescence (less ATP), and inhibition of the kinase leads to a higher signal.[1][4]

-

ADP Formation (e.g., ADP-Glo™): This is a two-step process. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP produced by the kinase is converted back into ATP, which is then quantified using luciferase.[1][4][16] In this format, the luminescent signal is directly proportional to kinase activity.[1][16]

-

For this guide, we will detail a protocol based on the ADP formation principle, as its direct signal-to-activity correlation is often more sensitive and intuitive for inhibitor characterization.[1][16]

Visualization of the Kinase Inhibition Assay

To better understand the process, the following diagrams illustrate the core reaction and the experimental workflow.

Caption: Principle of ATP-competitive kinase inhibition.

Caption: Experimental workflow for a luminescence-based kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is designed to determine the IC50 value of a 1,7-naphthyridinone inhibitor against a target protein kinase.

Materials and Reagents

-

Kinase: Purified, active enzyme of interest.

-

Substrate: Specific peptide or protein substrate for the kinase.

-

Inhibitor: 1,7-naphthyridinone compound stock (e.g., 10 mM in 100% DMSO).

-

Positive Control: A known inhibitor for the target kinase (if available).

-

ATP: Adenosine 5'-triphosphate, disodium salt hydrate.

-

Assay Buffer: Typically 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[17] Note: Optimal buffer conditions may vary by kinase.

-

Detection Reagents: ADP-Glo™ Kinase Assay Kit (or equivalent).

-

Plates: White, low-volume, 384-well assay plates.

-

Equipment: Multichannel pipettor, plate reader with luminescence detection capabilities.

Assay Optimization (Pre-Protocol)

Before inhibitor screening, it is crucial to optimize the assay conditions to ensure robust and reproducible results. This involves titrating the kinase and ATP concentrations to find a condition that yields a strong signal and operates within the linear range of the assay. The goal is to use the lowest enzyme concentration that gives a robust signal to conserve reagents and increase sensitivity to inhibition. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the kinase, as this provides the highest sensitivity for ATP-competitive inhibitors.[18]

Step-by-Step Experimental Procedure

The following steps are based on a final assay volume of 20 µL.

1. Inhibitor Dilution Series Preparation:

-

Prepare a serial dilution of the 1,7-naphthyridinone inhibitor in 100% DMSO. This is typically an 11-point, 3-fold serial dilution, starting from a high concentration (e.g., 1 mM).

-

Prepare an intermediate dilution of this series in the assay buffer. The final concentration of DMSO in the assay well should be kept low (≤1%) to avoid impacting enzyme activity.[13]

| Parameter | Value/Description | Causality & Rationale |

| Final Assay Volume | 20 µL | Standard volume for 384-well plate format, balancing reagent usage and signal strength. |

| Plate Type | White, opaque 384-well | Minimizes well-to-well crosstalk and maximizes luminescent signal reflection. |

| DMSO Concentration | ≤1% final | High concentrations of DMSO can denature enzymes and interfere with the assay.[13] |

| ATP Concentration | Set at or near Km | For ATP-competitive inhibitors, this provides the most sensitive measure of potency (IC50 ≈ Ki).[18] |

2. Kinase Reaction Setup:

-

Add 5 µL of the diluted inhibitor (or DMSO for controls) to the appropriate wells of the 384-well plate.

-

Prepare a master mix of Kinase + Substrate in assay buffer.

-

Add 10 µL of the Kinase/Substrate mix to each well.

-

Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.

3. Kinase Reaction Initiation and Incubation:

-

Prepare an ATP solution in assay buffer at 4x the final desired concentration.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.[19]

-

Mix the plate gently (e.g., orbital shaker for 30 seconds).

-

Cover the plate and incubate at room temperature for the desired time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

4. ADP Detection:

-

Add 20 µL of ADP-Glo™ Reagent I to each well. This stops the kinase reaction and depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 40 µL of ADP-Glo™ Reagent II to each well. This converts the ADP to ATP and provides the luciferase/luciferin for light generation.

-

Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

5. Data Acquisition:

-

Measure the luminescence using a plate reader.

Controls for a Self-Validating System

-

Negative Control (0% Inhibition): Contains Kinase + Substrate + ATP + DMSO (no inhibitor). This represents the maximum kinase activity.

-

Positive Control (100% Inhibition): Contains Substrate + ATP + DMSO (no kinase). This represents the background signal.

-

Reference Compound Control: A known inhibitor for the target kinase, run alongside the test compound to validate assay performance.

Data Analysis and Interpretation

1. Calculation of Percent Inhibition: The raw luminescence data (Relative Light Units, RLU) is first normalized to percent inhibition using the control wells.

% Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Positive_Control) / (RLU_Negative_Control - RLU_Positive_Control))

2. IC50 Determination:

-

Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, R).

-

The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

| Calculated Parameter | Description |

| Percent Inhibition | The relative reduction in kinase activity at a specific inhibitor concentration. |

| IC50 Value | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. |

| Hill Slope | Describes the steepness of the dose-response curve. A slope of ~1 suggests a 1:1 binding interaction. |

| R² Value | Indicates the goodness of fit of the curve to the data points. An R² > 0.95 is generally considered a good fit. |

Troubleshooting Common Issues

| Problem | Potential Cause | Solution |

| High variability between replicates | Pipetting errors, especially with small volumes; Inconsistent mixing. | Calibrate pipettes; Ensure thorough but gentle mixing after each reagent addition.[18] |

| No or very low signal | Inactive enzyme; Incorrect buffer components; Substrate degradation. | Verify enzyme activity with a fresh aliquot; Check buffer pH and component concentrations; Use fresh substrate. |

| Inhibitor shows no activity | Poor solubility of the compound; Compound degradation. | Verify compound solubility in the final assay buffer; Use a freshly prepared inhibitor stock.[18] |

| IC50 is much weaker than expected from cellular assays | High ATP concentration in the biochemical assay compared to cellular context.[18] | Re-run the assay at a lower ATP concentration (closer to the Km) to increase sensitivity to competitive inhibitors.[18] |

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]